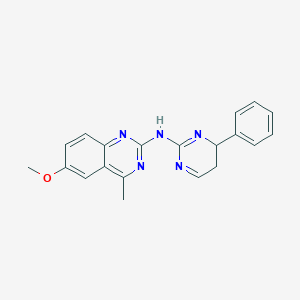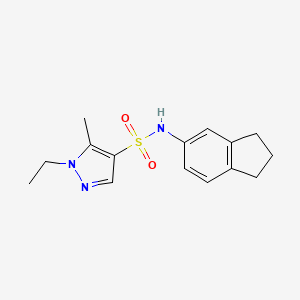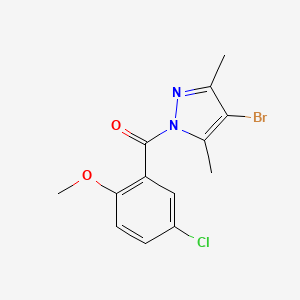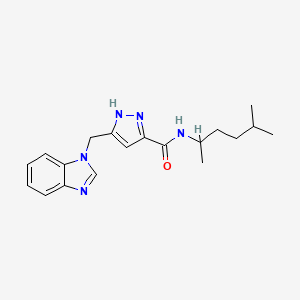
6-methoxy-4-methyl-N-(4-phenyl-4,5-dihydro-2-pyrimidinyl)-2-quinazolinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-methoxy-4-methyl-N-(4-phenyl-4,5-dihydro-2-pyrimidinyl)-2-quinazolinamine, also known as MPDQ, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. MPDQ belongs to the class of quinazoline-based compounds, which have been extensively studied for their anticancer and antitumor properties.
Wirkmechanismus
The exact mechanism of action of 6-methoxy-4-methyl-N-(4-phenyl-4,5-dihydro-2-pyrimidinyl)-2-quinazolinamine is not fully understood, but it is believed to act by inhibiting the activity of various enzymes and signaling pathways that are involved in cancer cell growth and survival. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. It has also been found to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer cells.
Biochemical and physiological effects:
This compound has been found to exhibit low toxicity and high selectivity towards cancer cells, making it a promising candidate for cancer therapy. It has been shown to induce apoptosis and cell cycle arrest in cancer cells, while having minimal effects on normal cells. This compound has also been found to exhibit anti-inflammatory and antioxidant activities, which may contribute to its therapeutic effects in various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 6-methoxy-4-methyl-N-(4-phenyl-4,5-dihydro-2-pyrimidinyl)-2-quinazolinamine is its potent anticancer activity and low toxicity towards normal cells. This makes it a promising candidate for cancer therapy, especially in combination with other chemotherapeutic agents. However, one of the limitations of this compound is its relatively low solubility in water, which may affect its bioavailability and pharmacokinetics.
Zukünftige Richtungen
There are several future directions for the research and development of 6-methoxy-4-methyl-N-(4-phenyl-4,5-dihydro-2-pyrimidinyl)-2-quinazolinamine. One of the areas of interest is the optimization of its pharmacokinetic properties, such as solubility and bioavailability, to improve its therapeutic efficacy. Another area of interest is the identification of potential biomarkers that can predict the response of cancer cells to this compound treatment. Furthermore, the development of novel drug delivery systems, such as nanoparticles and liposomes, may enhance the targeted delivery of this compound to cancer cells and improve its therapeutic efficacy. Finally, the investigation of the anti-inflammatory and antioxidant activities of this compound in various inflammatory diseases may open up new avenues for its therapeutic application.
Synthesemethoden
The synthesis of 6-methoxy-4-methyl-N-(4-phenyl-4,5-dihydro-2-pyrimidinyl)-2-quinazolinamine involves a multi-step process that starts with the reaction of 2-aminobenzonitrile with 4-methyl-2-oxo-2H-chromene-3-carbaldehyde to form 2-(4-methyl-2-oxo-2H-chromen-3-yl)benzonitrile. This intermediate is then reacted with 4-phenyl-4,5-dihydro-2H-pyrimidine-5-carboxylic acid to form the final product, this compound.
Wissenschaftliche Forschungsanwendungen
6-methoxy-4-methyl-N-(4-phenyl-4,5-dihydro-2-pyrimidinyl)-2-quinazolinamine has been shown to exhibit potent anticancer and antitumor activities in various in vitro and in vivo studies. It has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. This compound has also been shown to inhibit tumor growth in animal models of breast cancer, lung cancer, and leukemia. Furthermore, this compound has been found to exhibit anti-inflammatory and antioxidant activities, making it a potential therapeutic candidate for various inflammatory diseases.
Eigenschaften
IUPAC Name |
6-methoxy-4-methyl-N-(4-phenyl-4,5-dihydropyrimidin-2-yl)quinazolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O/c1-13-16-12-15(26-2)8-9-18(16)24-20(22-13)25-19-21-11-10-17(23-19)14-6-4-3-5-7-14/h3-9,11-12,17H,10H2,1-2H3,(H,22,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKNZQXYHVDXTQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C=CC2=NC(=N1)NC3=NC(CC=N3)C4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-chloro-N-[3-(4-morpholinylcarbonyl)phenyl]-4-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5431470.png)
![[2-(2-butoxyphenoxy)ethyl]ethylamine hydrochloride](/img/structure/B5431473.png)
![3-(difluoromethyl)-6-(2,4-difluorophenyl)-7-(2-thienylmethylene)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B5431477.png)


![2-tert-butyl-6-[(3,4-dimethoxyphenyl)acetyl]-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5431512.png)
![2-[1-(4-biphenylylmethyl)-3-oxo-2-piperazinyl]-N,N-dimethylacetamide](/img/structure/B5431519.png)
![7-[(2-butyl-5-chloro-1H-imidazol-4-yl)methyl]-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B5431526.png)
![3,5-dimethyl-1-(1-{[5-(phenoxymethyl)-1H-pyrazol-3-yl]carbonyl}pyrrolidin-3-yl)-1H-pyrazole](/img/structure/B5431539.png)
![[2-(2,4-dichloro-3,5-dimethylphenoxy)ethyl]ethylamine hydrochloride](/img/structure/B5431541.png)

![2-{2-[4-(benzyloxy)-3-iodo-5-methoxyphenyl]vinyl}-6-hydroxy-5-nitro-4(3H)-pyrimidinone](/img/structure/B5431563.png)
![1-benzyl-4-{[1-(4-fluorobenzoyl)-3-piperidinyl]carbonyl}piperazine](/img/structure/B5431575.png)